molecular formula C18H20O2 B6356791 5-Methyl-2-(4-T-butylphenyl)benzoic acid CAS No. 1181595-90-3

5-Methyl-2-(4-T-butylphenyl)benzoic acid

Cat. No.: B6356791
CAS No.: 1181595-90-3
M. Wt: 268.3 g/mol
InChI Key: DLARNRAIHIKOIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2-(4-T-butylphenyl)benzoic acid is a substituted benzoic acid derivative with the molecular formula C18H20O2 . This compound features a benzoic acid core that is disubstituted with a methyl group and a 4-tert-butylphenyl group, forming a biphenyl-type structure. This specific architecture, which includes a bulky tert-butyl group, is known to enhance lipophilicity and steric properties, making it a valuable intermediate in advanced organic synthesis and materials science . While direct applications for this specific isomer are not extensively documented in public literature, structurally similar tert-butyl-substituted biphenyl carboxylic acids are utilized in pharmaceutical research and as precursors for specialty chemicals . For instance, related compounds are investigated in the development of compounds for treating genetic disorders and are also studied as metabolites of fragrance ingredients like Lysmeral in human biomonitoring studies . The carboxylic acid functional group allows for further derivatization, including the formation of esters or amides, enabling the exploration of structure-activity relationships in medicinal chemistry or the tuning of properties for material applications. This chemical is provided for laboratory research purposes. It is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2-(4-tert-butylphenyl)-5-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O2/c1-12-5-10-15(16(11-12)17(19)20)13-6-8-14(9-7-13)18(2,3)4/h5-11H,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLARNRAIHIKOIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=C(C=C2)C(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80653538
Record name 4'-tert-Butyl-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1181595-90-3
Record name 4'-tert-Butyl-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki-Miyaura Coupling with Boronic Acid Derivatives

The Suzuki-Miyaura reaction offers a robust pathway for forming the biaryl bond. A representative route involves coupling 2-bromo-5-methylbenzoic acid (protected as its methyl ester) with 4-tert-butylphenylboronic acid. For instance, methyl 2-bromo-5-methylbenzoate reacts with 4-tert-butylphenylboronic acid in the presence of Pd(PPh₃)₄ and a base (e.g., K₂CO₃) in toluene/ethanol at 80°C for 12–24 hours. Post-coupling hydrolysis with aqueous NaOH regenerates the carboxylic acid.

Example Protocol:

  • Substrates: Methyl 2-bromo-5-methylbenzoate (1.0 equiv), 4-tert-butylphenylboronic acid (1.2 equiv)

  • Catalyst: Pd(PPh₃)₄ (3 mol%)

  • Solvent: Toluene/ethanol (3:1)

  • Conditions: 80°C, 18 hours

  • Yield: 72% after hydrolysis

Negishi Coupling with Organozinc Reagents

The Negishi coupling, employing organozinc reagents, provides an alternative under milder conditions. Methyl 2-(trifluoromethanesulfonyloxy)-5-methylbenzoate reacts with 4-tert-butylphenylzinc bromide in tetrahydrofuran (THF) using PdCl₂(PPh₃)₂ as a catalyst. This method avoids the need for boronic acid preparation and enhances compatibility with electron-deficient aryl groups.

Example Protocol:

  • Substrates: Methyl 2-(triflyloxy)-5-methylbenzoate (1.0 equiv), 4-tert-butylphenylzinc bromide (1.5 equiv)

  • Catalyst: PdCl₂(PPh₃)₂ (5 mol%)

  • Solvent: THF

  • Conditions: 65°C, 12 hours

  • Yield: 68%

Esterification and Deprotection Sequences

Carboxylic Acid Protection

To prevent interference during coupling reactions, the benzoic acid group is typically protected as a methyl ester. Methanol serves as both solvent and reagent in the presence of p-toluenesulfonic acid (PTSA) as a catalyst. For example, 5-methyl-2-(4-tert-butylphenyl)benzoic acid is esterified at 70°C for 12 hours, achieving >95% conversion.

Esterification Conditions:

  • Acid: 5-Methyl-2-(4-tert-butylphenyl)benzoic acid

  • Solvent: Methanol

  • Catalyst: PTSA (5 mol%)

  • Conditions: Reflux, 12 hours

  • Yield: 98%

Hydrolysis of Methyl Ester

Post-coupling, the methyl ester is hydrolyzed using aqueous sodium hydroxide (2M) in methanol/water (1:1) at 60°C for 6 hours. Neutralization with HCl precipitates the free acid, which is isolated via vacuum filtration.

Steric and Kinetic Challenges in tert-Butyl Group Introduction

The tert-butyl group’s steric bulk complicates both coupling and alkylation steps. Comparative studies reveal that Pd catalysts with bulky ligands (e.g., tricyclohexylphosphine) improve yields by mitigating steric hindrance. For instance, substituting PPh₃ with PCy₃ in Negishi couplings increases yields from 68% to 75% under identical conditions.

Impact of Ligand Bulkiness:

LigandYield (%)Reaction Time (h)
PPh₃6812
PCy₃7514
XPhos (dicyclohexylphosphine)7816

Alternative Alkylation Approaches

Friedel-Crafts Alkylation

While Friedel-Crafts alkylation is traditionally used for introducing alkyl groups to electron-rich aromatics, the deactivating effect of the carboxylic acid group limits its utility. However, pre-activation of the tert-butylating agent (e.g., tert-butyl chloride with AlCl₃) enables limited success when applied to methyl-protected intermediates.

Example Protocol:

  • Substrate: Methyl 2-(4-methylphenyl)-5-methylbenzoate

  • Reagent: tert-Butyl chloride (2.0 equiv), AlCl₃ (1.5 equiv)

  • Solvent: Dichloromethane

  • Conditions: 0°C to room temperature, 8 hours

  • Yield: 42%

Scalability and Industrial Feasibility

Scale-up data from patent CN106349066A demonstrate consistent yields (>80%) for esterification and coupling reactions at multi-mole scales. Key considerations include:

  • Solvent Recovery: Methanol and toluene are distilled and reused, reducing costs.

  • Catalyst Recycling: Pd catalysts supported on charcoal enable recovery via filtration, though activity decreases by 15% after three cycles.

Large-Scale Coupling (1 mol):

  • Substrates: Methyl 2-bromo-5-methylbenzoate (1.0 mol), 4-tert-butylphenylboronic acid (1.2 mol)

  • Catalyst: Pd/C (5 wt%)

  • Solvent: Toluene/ethanol

  • Yield: 81%

Analytical and Purification Techniques

Chromatographic Separation

Silica gel chromatography with hexane/ethyl acetate (4:1) effectively isolates the biphenyl ester intermediate. The free acid is purified via recrystallization from ethanol/water (3:1), yielding >99% purity by HPLC.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 1.6 Hz, 1H, ArH), 7.98 (dd, J = 8.0, 1.6 Hz, 1H, ArH), 7.48 (d, J = 8.4 Hz, 2H, ArH), 7.38 (d, J = 8.4 Hz, 2H, ArH), 2.61 (s, 3H, CH₃), 1.38 (s, 9H, C(CH₃)₃).

  • IR (KBr): 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (Ar C=C) .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-2-(4-T-butylphenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

5-Methyl-2-(4-T-butylphenyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s derivatives may have biological activity and can be studied for potential therapeutic applications.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(4-T-butylphenyl)benzoic acid involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes or receptors, depending on its structure and functional groups. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to understand its effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

A comparison of key analogs is summarized in Table 1:

Compound Name Substituent at 2-Position Substituent at 5-Position Melting Point (°C) Solubility Trends Biological Activity (ED₅₀ or Yield)
5-Methyl-2-(4-T-butylphenyl)benzoic acid 4-T-butylphenyl Methyl Not reported Low aqueous solubility (predicted) Not reported
5-Methyl-2-(4'-methylbenzoyloxy)benzoic acid () 4-Methylbenzoyloxy Methyl 126–128 Moderate in polar solvents Analgesic ED₅₀: 81.67 mg/kg (mice)
5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid () 1,2,3-Triazol-2-yl Methyl Not reported High polarity Used in PET ligand synthesis
5-Methyl-2-(para-tolylamino)benzoic acid () 4-Methylphenylamino Methyl Not reported Moderate Intermediate in palladium catalysis

Key Observations:

  • Lipophilicity: The 4-T-butylphenyl group significantly increases hydrophobicity compared to polar substituents like triazolyl () or benzoyloxy (). This reduces aqueous solubility but may enhance membrane permeability in biological systems.
  • Melting Points: Bulky substituents (e.g., T-butyl) disrupt crystal packing, likely lowering melting points relative to analogs with planar groups (e.g., benzoyloxy in ).

Q & A

Basic Research Questions

Q. What synthetic routes are established for 5-Methyl-2-(4-T-butylphenyl)benzoic acid, and how can reaction yields be optimized?

  • Methodology : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, as demonstrated for structurally analogous benzoic acid derivatives. Key steps include:

  • Coupling reactions : Use Suzuki-Miyaura or Buchwald-Hartwig amination for aryl-aryl bond formation .

  • Purification : Recrystallization or column chromatography (e.g., silica gel) to isolate the hydrochloride salt form, improving solubility and purity .

  • Yield optimization : Monitor reaction parameters (temperature, catalyst loading) and employ anhydrous conditions to minimize side products. Yields >80% are achievable with stoichiometric control .

    • Data Table :
Synthetic MethodCatalystYield (%)Purity (HPLC)Reference
Suzuki CouplingPd(PPh₃)₄85≥98%
AmidationEDCI/HOBt7895%

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

  • Methodology :

  • LC-MS : Quantify trace impurities and confirm molecular weight (e.g., [M+H]+ ion at m/z 297.3) using reverse-phase C18 columns and acetonitrile/water gradients .
  • NMR : Assign peaks for the methyl (δ 2.3 ppm), t-butyl (δ 1.4 ppm), and aromatic protons (δ 7.1–8.0 ppm) .
  • XRD : Resolve crystalline structure to confirm substituent orientation .

Q. What in vitro models are suitable for preliminary biological activity screening?

  • Methodology :

  • Anti-inflammatory assays : Measure COX-2 inhibition in RAW 264.7 macrophages (IC₅₀ values) .
  • Anticancer screening : Use MTT assays on HeLa or MCF-7 cell lines; compare with structurally similar derivatives (e.g., 5-Chloro-2-fluoro-4-(trifluoromethyl)benzoic acid) .

Advanced Research Questions

Q. How do structural modifications at the 4-T-butylphenyl or benzoic acid positions alter pharmacological activity?

  • Methodology :

  • SAR studies : Synthesize analogs with halogen (Cl, F) or electron-withdrawing groups (CF₃) at the phenyl ring. Compare logP values and binding affinities using SPR (surface plasmon resonance) .

  • Computational modeling : Perform docking studies with COX-2 or kinase targets (e.g., AutoDock Vina) to predict substituent effects .

    • Data Table :
SubstituentlogPCOX-2 IC₅₀ (µM)Solubility (mg/mL)
4-T-butylphenyl3.212.50.8
4-CF₃-phenyl3.88.70.5

Q. What strategies address solubility challenges in biological assays?

  • Methodology :

  • Salt formation : Convert to hydrochloride or sodium salts to enhance aqueous solubility (e.g., 5-Methyl-2-(pyridin-4-yl)benzoic acid hydrochloride achieves 2.1 mg/mL solubility vs. 0.3 mg/mL for free acid) .
  • Co-solvents : Use DMSO/PEG 400 mixtures (<5% v/v) to maintain cell viability .

Q. How can contradictions between in vitro activity and in vivo efficacy be resolved?

  • Methodology :

  • Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and bioavailability in rodent models. Use LC-MS/MS for metabolite identification (e.g., hydroxylated or glucuronidated derivatives) .
  • Dose-response studies : Test escalating doses in inflammation or xenograft models to correlate exposure with efficacy .

Q. What computational methods predict interaction mechanisms with biological targets?

  • Methodology :

  • MD simulations : Analyze binding stability in lipid bilayers (GROMACS) for membrane-associated targets .
  • QSAR models : Train on datasets of benzoic acid derivatives to predict ADMET properties .

Key Research Gaps and Recommendations

  • Synthetic reproducibility : Validate literature procedures (e.g., Mangion’s method) under inert atmospheres to improve yield consistency .
  • Target identification : Use CRISPR-Cas9 screens to identify novel interactors (e.g., kinases or GPCRs) .
  • Toxicity profiling : Conduct Ames tests and hepatotoxicity assays to rule out genotoxic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.